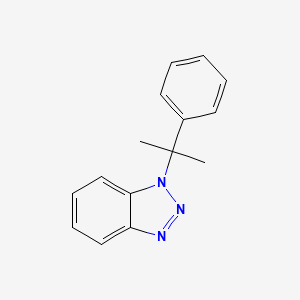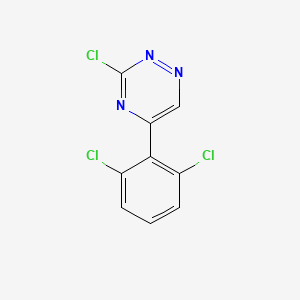![molecular formula C24H23ClN2O4 B2404449 1-(4-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-09-7](/img/structure/B2404449.png)
1-(4-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H23ClN2O4 and its molecular weight is 438.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques: This chemical has been involved in studies exploring new synthesis methods and characterization techniques. For instance, research on cobalt(III) complexes, which include morpholine as a component, sheds light on the synthesis and spectroscopic characterization of such complexes, demonstrating the importance of this compound in developing new chemical synthesis strategies (Amirnasr et al., 2001).
Photoluminescent Materials
- Development of Photoluminescent Polymers: Research on conjugated polymers incorporating components like pyrrolo[3,4-c]pyrrole indicates the potential of this compound in creating photoluminescent materials. These materials are valuable in various applications, including electronic devices, due to their unique photophysical properties (Beyerlein & Tieke, 2000).
Reaction Mechanisms
- Studying Reaction Mechanisms: Research involving reactions of related compounds with various agents, like enamines, provides insights into the fundamental reaction mechanisms in organic chemistry. These studies are crucial for understanding how complex molecules like 1-(4-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione react under different conditions, paving the way for new synthetic routes (Takeuchi et al., 1980).
Electronic Applications
- Electronic and Photovoltaic Applications: The development of new photoluminescent conjugated polymers, which can include similar structures, highlights the potential application of this compound in the field of electronics and photovoltaics. Such materials are important for the advancement of organic electronics and solar cells (Beyerlein & Tieke, 2000).
Chemical Intermediates
- Role as Chemical Intermediates: Compounds with morpholine and pyrrolidine structures serve as intermediates in synthesizing various heterocyclic compounds. Their versatility and reactivity make them valuable in creating a wide range of chemical products, from pharmaceuticals to materials science (Nejadshafiee et al., 2013).
Heterocyclic Compound Synthesis
- Heterocyclic Compound Synthesis: The compound is involved in studies related to the synthesis of heterocyclic compounds, demonstrating its role in the formation of structurally diverse molecules. This is significant in the pharmaceutical industry and for the development of new organic materials (Klose et al., 1997).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4/c1-15-2-7-19-18(14-15)22(28)20-21(16-3-5-17(25)6-4-16)27(24(29)23(20)31-19)9-8-26-10-12-30-13-11-26/h2-7,14,21H,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDRIONTFORCMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Bromophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2404366.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone](/img/structure/B2404368.png)
![Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2404369.png)

![3-benzyl-1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2404371.png)

![2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2404375.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride](/img/structure/B2404377.png)
![2-Ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B2404379.png)
![6-Acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2404380.png)

![3,4-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2404384.png)
![[2-[3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2404386.png)
![benzyl 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2404389.png)
